Cas no 86604-77-5 ((4-Methoxy-3-methylpyridin-2-yl)methanol)

(4-Methoxy-3-methylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at the 2-position and methoxy and methyl substituents at the 4- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its functional groups enable further derivatization, such as oxidation to aldehydes or esters, enhancing its utility in constructing complex molecular frameworks. The methoxy and methyl substituents contribute to electronic and steric modulation, influencing reactivity in coupling or substitution reactions. High purity grades ensure consistent performance in research and industrial processes. Suitable for controlled environments, it should be stored under inert conditions to maintain stability.
(4-Methoxy-3-methylpyridin-2-yl)methanol structure
86604-77-5 structure
Product Name:(4-Methoxy-3-methylpyridin-2-yl)methanol
CAS No:86604-77-5
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD08272123
CID:720295
PubChem ID:10844583
Update Time:2025-05-26

(4-Methoxy-3-methylpyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Methoxy-3-methylpyridin-2-yl)methanol
    • 2-Pyridinemethanol,4-methoxy-3-methyl-
    • 4-Methoxy-3- Methyl-2-pyridine methanol
    • 2-hydroxymethyl-3-methyl-4-methoxy-pyridine
    • 2-hydroxymethyl-4-methoxy-3-methylpyridine
    • 2-Pyridinemethanol,4-methoxy-3-methyl
    • 2-Hydroxymethyl-3-methyl-4-methoxypyridine
    • 4-Methoxy-3-Methyl-2-Pyridinemethanol
    • 4-Methoxy-3-Methyl-2-pyridine methanol
    • PubChem21118
    • 2-Pyridinemethanol, 4-methoxy-3-methyl-
    • LSHQBGRAEVQZBJ-UHFFFAOYSA-N
    • 4-Methoxy-3-methylpyridine-2-methanol
    • VP15163
    • AK135047
    • EN001594
    • ST24034724
    • 2-hydroxymethyl-3-m
    • 4-Methoxy-3-methyl-2-pyridinemethanol (ACI)
    • SCHEMBL2998901
    • CS-0153444
    • DS-4884
    • (4-Methoxy-3-methyl-2-pyridyl)methanol
    • SY115292
    • 86604-77-5
    • AKOS006286019
    • DB-049982
    • DTXSID60445615
    • C76823
    • MFCD08272123
    • MDL: MFCD08272123
    • Inchi: 1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3
    • InChI Key: LSHQBGRAEVQZBJ-UHFFFAOYSA-N
    • SMILES: OCC1C(C)=C(OC)C=CN=1

Computed Properties

  • Exact Mass: 153.07900
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.120±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 276.9±35.0 ºC (760 Torr),
  • Flash Point: 121.2±25.9 ºC,
  • Refractive Index: 1.531
  • Solubility: Dissolution (58 g/l) (25 º C),
  • PSA: 42.35000
  • LogP: 0.89090

(4-Methoxy-3-methylpyridin-2-yl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-Methoxy-3-methylpyridin-2-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Production Method 2

Reaction Conditions
1.1 -
2.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Reference
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Reference
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Production Method 5

Reaction Conditions
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Production Method 6

Reaction Conditions
1.1 Reagents: Nitrous acid Solvents: Dichloromethane
2.1 -
3.1 Reagents: Acetic anhydride ,  Sodium hydroxide
Reference
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

(4-Methoxy-3-methylpyridin-2-yl)methanol Raw materials

(4-Methoxy-3-methylpyridin-2-yl)methanol Preparation Products

(4-Methoxy-3-methylpyridin-2-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:86604-77-5)(4-Methoxy-3-methylpyridin-2-yl)methanol
Order Number:A863113
Stock Status:in Stock
Quantity:10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):623.0/366.0
Email:sales@amadischem.com

Additional information on (4-Methoxy-3-methylpyridin-2-yl)methanol

Introduction to (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS No. 86604-77-5)

The compound (4-Methoxy-3-methylpyridin-2-yl)methanol, identified by the CAS registry number 86604-77-5, is a structurally unique organic molecule belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular structure, characterized by a pyridine ring substituted with methoxy and methyl groups at positions 4 and 3, respectively, along with a hydroxymethyl group at position 2, imparts it with distinctive chemical and physical properties.

Recent studies have highlighted the importance of pyridine derivatives like (4-Methoxy-3-methylpyridin-2-yl)methanol in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the context of enzyme inhibition and receptor modulation. The presence of electron-donating methoxy and methyl groups on the pyridine ring enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.

In terms of synthesis, the compound can be prepared through various routes, including nucleophilic aromatic substitution and cross-coupling reactions. These methods have been optimized in recent years to improve yield and purity, ensuring that the compound is accessible for large-scale applications. The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol involves careful control of reaction conditions to avoid unwanted side reactions, which could compromise the integrity of the final product.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 115°C and a boiling point around 190°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical processes. Additionally, the compound exhibits moderate lipophilicity, which is advantageous for its potential use in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of (4-Methoxy-3-methylpyridin-2-yl)methanol in different environments. Molecular docking studies have revealed its potential to bind to key protein targets involved in diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of further experimental validation to confirm its therapeutic potential.

In conclusion, (4-Methoxy-3-methylpyridin-2-yl)methanol (CAS No. 86604-77-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with its favorable chemical properties, positions it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly significant role in the development of innovative solutions across various fields.

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Amadis Chemical Company Limited
(CAS:86604-77-5)(4-Methoxy-3-methylpyridin-2-yl)methanol
A863113
Purity:99%/99%
Quantity:10.0g/5.0g
Price ($):623.0/366.0
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